molecular formula C65H82N2O18S2 B13856612 Atracurium besylate, (1R,2S,1'S,2'R)- CAS No. 96946-54-2

Atracurium besylate, (1R,2S,1'S,2'R)-

Cat. No.: B13856612
CAS No.: 96946-54-2
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-HSFUCIEASA-L
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Description

Atracurium besylate, (1R,2S,1'S,2'R)-, is a stereoisomer of the benzylisoquinolinium class of non-depolarizing neuromuscular blocking agents (NMBAs). As a research chemical, it serves as a critical tool for investigating the structure-activity relationships of neuromuscular blockers, particularly how stereochemistry influences pharmacological properties such as potency, onset of action, and side effect profile . Its primary mechanism of action involves competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction, thereby preventing depolarization and skeletal muscle contraction . Researchers value this compound for studies on intermediate-duration neuromuscular blockade and organ-independent drug metabolism. Unlike many drugs, atracurium besylate undergoes significant degradation in plasma via Hofmann elimination, a non-enzymatic process dependent on pH and temperature, as well as ester hydrolysis . This unique metabolic pathway makes it a valuable model compound for pharmacokinetic studies in models of organ dysfunction. A key area of scientific inquiry involves the propensity of different isomers to cause histamine release, which is associated with side effects like hypotension and cutaneous flushing . Investigating the (1R,2S,1'S,2'R)- stereoisomer allows for a deeper understanding of these effects and contributes to the development of safer analogs with cleaner pharmacological profiles, such as cisatracurium . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

96946-54-2

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54+,55-;;

InChI Key

XXZSQOVSEBAPGS-HSFUCIEASA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Historical and Chemical Context of Neuromuscular Blocking Agents: the Benzylisoquinolines

Evolution of Non-Depolarizing Neuromuscular Blocking Agent Chemical Structures

The journey from the natural alkaloid tubocurarine (B1210278) to synthetic agents like atracurium (B1203153) besylate involved significant evolution in chemical structure. Early research in the 1860s by Fraser and Brown established a fundamental principle: the quaternization of nitrogen atoms in alkaloids conferred curare-like activity. nih.gov This discovery was pivotal and guided much of the subsequent synthetic work in the 20th century. nih.gov

Following the introduction of tubocurarine into clinical practice, chemists began to synthesize and evaluate a variety of related structures. This led to the development of other benzylisoquinoline derivatives, as well as the exploration of other chemical classes, such as the aminosteroids (e.g., pancuronium). wikipedia.orgnih.gov However, the benzylisoquinoline skeleton remained a key focus due to its inherent neuromuscular blocking properties. oup.com The evolution of these structures was driven by the desire to optimize the pharmacological profile, aiming for agents with a more predictable and controllable duration of action and fewer side effects. nih.gov

A significant development in this evolutionary path was the synthesis of bis-quaternary compounds, where two quaternary ammonium (B1175870) centers are separated by a specific distance. This structural feature was found to be crucial for potent neuromuscular blocking activity. oup.com The general structure of these molecules consists of two quaternary isoquinolinium heads connected by a linker chain. Variations in the structure of the isoquinolinium rings and the nature and length of the linker chain were systematically explored to refine the drug's properties.

Chemical Rationale for the Design of Benzylisoquinoline Derivatives

The design of benzylisoquinoline derivatives as neuromuscular blocking agents is based on key structure-activity relationships. The presence of two quaternary ammonium groups, positively charged at physiological pH, is essential for binding to the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. slideshare.net These cationic heads mimic the quaternary ammonium of acetylcholine, the endogenous neurotransmitter, allowing them to act as competitive antagonists. nih.gov

The distance between these two quaternary centers is a critical determinant of potency and selectivity. An optimal inter-onium distance, often around 10-12 carbon atoms, is generally required for effective blocking of the neuromuscular junction. oup.com The rigidity and conformation of the molecule, influenced by the benzylisoquinoline rings and the linker, also play a significant role in receptor binding.

A key challenge in the design of early neuromuscular blockers was their reliance on organ-dependent elimination (liver metabolism and renal excretion), which could lead to prolonged effects in patients with impaired organ function. This provided the chemical rationale for designing a molecule with a built-in mechanism for inactivation that was independent of hepatic or renal pathways. This led to the innovative concept of incorporating chemically labile bonds into the linker chain, which would break down under physiological conditions. nih.gov

Landmark Chemical Discoveries Leading to Atracurium Besylate

The development of atracurium besylate was not a serendipitous discovery but the result of a targeted drug design strategy. A crucial landmark was the work of J.B. Stenlake and his colleagues, who, in 1956, identified petaline (B1196638), a quaternary plant alkaloid that underwent spontaneous degradation in mildly alkaline conditions through a chemical reaction known as Hofmann elimination. nih.gov

This observation sparked the idea of intentionally designing a neuromuscular blocking agent that would be susceptible to Hofmann elimination at physiological pH and temperature. nih.gov The Hofmann elimination is a reaction of a quaternary ammonium salt that results in the formation of a tertiary amine and an alkene. By incorporating ester groups into the linker chain, a second, parallel pathway for degradation, ester hydrolysis, was also introduced. nih.govwikipedia.org

This dual-pathway degradation mechanism was the cornerstone of atracurium's design. nih.gov The rationale was that the bis-quaternary structure, essential for neuromuscular blocking activity, would be destroyed in vivo by these chemical (non-enzymatic) and enzymatic processes, leading to inactive metabolites. nih.gov This would result in a drug with a predictable duration of action, largely independent of a patient's liver and kidney function. nih.gov

The synthesis of atracurium besylate was first achieved in 1974 by George H. Dewar in John B. Stenlake's research group at the University of Strathclyde. wikipedia.org The synthesis involved the coupling of (±)-tetrahydropapaverine with 1,5-pentamethylene diacrylate, followed by quaternization with methyl benzenesulfonate (B1194179). epo.org The resulting product was a mixture of ten stereoisomers. nih.govepo.org

The following table provides a summary of the key chemical discoveries that paved the way for atracurium besylate:

Discovery/ConceptDescriptionSignificance for Atracurium Besylate
Quaternization of Alkaloids The conversion of tertiary amines in alkaloids to quaternary ammonium salts induces curare-like neuromuscular blocking activity. nih.govProvided the fundamental chemical principle for designing synthetic neuromuscular blockers with the necessary cationic centers for receptor binding.
Bis-quaternary Structure The presence of two quaternary ammonium groups separated by an optimal distance enhances neuromuscular blocking potency. oup.comGuided the design of atracurium as a symmetrical molecule with two benzylisoquinolinium heads connected by a linker chain.
Hofmann Elimination of Petaline The observation that the quaternary alkaloid petaline undergoes spontaneous degradation in alkaline conditions. nih.govInspired the core concept of designing a neuromuscular blocker that would self-destruct under physiological conditions, leading to a predictable and organ-independent metabolism.
Incorporation of Ester Linkages The inclusion of ester groups in the linker chain of the molecule. nih.govIntroduced a second pathway for degradation (ester hydrolysis) alongside Hofmann elimination, further ensuring rapid and reliable inactivation of the drug.

Chemical Synthesis and Stereochemical Control of Atracurium Besylate and Its Isomers

Overview of Synthetic Routes to Atracurium (B1203153) Besylate

The synthesis of atracurium besylate is a multi-step process that involves the preparation of key precursors followed by a crucial quaternization reaction. The general synthetic pathway is designed to construct the bis-isoquinolinium structure linked by a pentamethylene diacrylate chain.

The primary precursors for the synthesis of atracurium besylate are (±)-tetrahydropapaverine and 1,5-pentamethylene diacrylate.

The synthesis of 1,5-pentamethylene diacrylate can be achieved by the reaction of 1,5-pentanediol (B104693) with acryloyl chloride in the presence of a base like triethylamine (B128534) and a polymerization inhibitor such as pyrogallol. chemicalbook.com

The core of the atracurium molecule is derived from tetrahydropapaverine. The synthesis of atracurium besylate typically begins with the coupling of (±)-tetrahydropapaverine base with 1,5-pentamethylene diacrylate. epo.org This reaction results in the formation of a tertiary amine base, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine. epo.orggoogle.com This intermediate is often treated with an acid, such as oxalic acid, to form a more stable and easily purifiable salt, the N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine dioxalate. chemicalbook.comepo.org The dioxalate salt is then converted back to the free base before proceeding to the final quaternization step. chemicalbook.comepo.org

Precursor/Intermediate Role in Synthesis Typical Reagents for Formation
(±)-TetrahydropapaverineIsoquinoline (B145761) core of the final moleculeDerived from papaverine (B1678415) or synthesized through multi-step organic synthesis.
1,5-Pentanediol diacrylateLinker chain connecting the two isoquinoline units1,5-Pentanediol, Acryloyl chloride, Triethylamine chemicalbook.com
N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverineTertiary amine intermediate(±)-Tetrahydropapaverine, 1,5-Pentanediol diacrylate epo.org
... dioxalate saltPurified and stable form of the tertiary amine intermediateN,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine, Oxalic acid epo.org

The final step in the synthesis of atracurium besylate is the quaternization of the tertiary nitrogen atoms of the N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine intermediate. This is typically achieved by reacting the free base with methyl benzenesulfonate (B1194179) in a suitable solvent like acetonitrile (B52724). chemicalbook.comepo.orggoogle.com

This quaternization reaction introduces two new chiral centers at the nitrogen atoms, leading to the formation of a mixture of stereoisomers. epo.orgjustia.com A significant challenge in this synthesis is the incomplete reaction of the starting materials, which can result in impurities that are difficult to remove from the final product. google.com To address this, process modifications such as the use of a catalytic amount of an insoluble base (e.g., sodium carbonate) have been developed to drive the reaction to completion. google.comnih.gov Another challenge is the removal of excess methyl benzenesulfonate, which traditionally required multiple precipitations with diethyl ether. google.com

The quaternization of the bis-tertiary amine with methyl benzenesulfonate results in a mixture of geometrical isomers. google.com When starting with (1R,1'R)-bis-tetrahydropapaverine intermediate, the resulting atracurium besylate is a mixture of (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans) isomers in a ratio of approximately 58:34:6, respectively. epo.orggoogle.com

Stereoselective Synthesis Methodologies for Atracurium Besylate Isomers

Controlling the stereochemistry of atracurium besylate is crucial for its clinical efficacy. The development of stereoselective synthesis methods has been a key focus of research.

While much of the literature focuses on the synthesis of cisatracurium (B1209417) besylate, the (1R,1'R,2R,2'R)-isomer, the principles of stereoselective synthesis can be applied to target other specific isomers like (1R,2S,1'S,2'R)-atracurium besylate. The stereochemistry of the final product is influenced by the stereochemistry of the starting tetrahydropapaverine and the quaternization step. justia.com By starting with a specific stereoisomer of tetrahydropapaverine, the stereochemistry at the C1 and C1' positions of atracurium is predetermined. The subsequent quaternization reaction, however, still generates a mixture of diastereomers (cis and trans isomers) at the newly formed chiral nitrogen centers.

Achieving a specific diastereomer like the (1R,2S,1'S,2'R) configuration would require a diastereoselective quaternization reaction or the separation of the desired isomer from the resulting mixture. The development of such a diastereoselective reaction remains a significant synthetic challenge.

A common strategy to control the stereochemistry of atracurium besylate is to utilize a chiral pool approach. This involves starting with an enantiomerically pure precursor. For the synthesis of isomers with the (1R,1'R) configuration at the carbon chiral centers, (R)-tetrahydropapaverine is used as the starting material. drugfuture.com (R)-tetrahydropapaverine can be obtained through the resolution of racemic (±)-tetrahydropapaverine using a chiral resolving agent, such as N-acetyl-L-leucine. drugfuture.com

This chiral pool strategy effectively sets the stereochemistry at two of the four chiral centers in the final atracurium molecule. The subsequent reaction with 1,5-pentamethylene diacrylate and quaternization with methyl benzenesulfonate then leads to a mixture of diastereomers that differ in the stereochemistry at the nitrogen centers. epo.org

Resolution and Separation Techniques for Atracurium Besylate Stereoisomers

Due to the formation of a mixture of stereoisomers during synthesis, effective resolution and separation techniques are essential to isolate the desired isomer. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Preparative HPLC using a silica (B1680970) gel stationary phase is a common method for separating the isomers of atracurium besylate. epo.orggoogle.com The mobile phase often consists of a mixture of solvents such as dichloromethane (B109758) and methanol, with the addition of a strong acid like benzenesulfonic acid. epo.orgjustia.comgoogle.com The use of a strong acid in the mobile phase can, however, pose challenges to the stability of the desired isomer. google.com Alternative methods have been developed that use a weak acid in the eluent to improve the stability of the product. google.com

Flash chromatography has also been employed for the separation of atracurium besylate isomers. googleapis.com Thin-layer chromatography (TLC) with a chiral mobile phase additive, such as β-cyclodextrin sulphated sodium salt, has also been shown to be effective for the chiral separation of atracurium besylate isomers. researchhub.com

Separation Technique Stationary Phase Mobile Phase/Eluent Isomer Ratio Observed (cis-cis:cis-trans:trans-trans)
Preparative HPLC epo.orggoogle.comSilicaDichloromethane, Methanol, Benzenesulfonic acid (e.g., 4000:500:0.25)~58:34:6
HPLC researchhub.comLux Cellulose-3 (chiral stationary phase)Acetonitrile: Water (90:10, v/v)57.89% : 36.57% : 5.54%
TLC researchhub.comSilica gelAcetonitrile: Methanol: Water: Ethyl acetate: 1% Acetic acid (5:2:1.5:1:0.5, by volume) with S-β-CDQualitative separation
Flash Chromatography googleapis.comReverse PhaseVarious eluent systemsQuantitative separation

The successful separation of the isomers allows for the isolation of a single, highly pure stereoisomer of atracurium besylate. For instance, after chromatographic separation, the desired isomer can be obtained with an isomeric purity of about 99%. epo.orgjustia.com

Chromatographic Resolution of Atracurium Besylate Diastereomers

The separation of atracurium besylate diastereomers is a critical step in the isolation of specific isomers, such as the (1R,2S,1'S,2'R)- configuration, from the complex mixture produced during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques for achieving this resolution.

Various HPLC methods have been developed utilizing chiral stationary phases (CSPs) to achieve baseline separation of the cis-cis, cis-trans, and trans-trans isomers. researchhub.comlongdom.org One approach employs a Lux Cellulose-3 CSP with a mobile phase of acetonitrile and water, allowing for the separation of the three main isomers in under three minutes. researchhub.com Another effective stationary phase is Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC), which, when paired with a mobile phase of acetonitrile and potassium hexafluorophosphate (B91526), can resolve the stereoisomers. longdom.org The pH, temperature, and buffer concentration of the mobile phase have been shown to influence the enantioselectivity and retention times in these separations. longdom.org Preparative HPLC on a silica stationary phase is also used to resolve the mixture of (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans) isomers, yielding the desired isomer with high purity. epo.orggoogleapis.comdrugfuture.com

TLC has also been adapted for chiral separation by incorporating chiral mobile phase additives. The use of β-cyclodextrin sulfated sodium salt or L-(+)-tartaric acid in the developing system enables the resolution of atracurium isomers on silica gel plates. researchhub.comakjournals.com The interaction between the protonated cationic enantiomers of atracurium and the anionic chiral selector facilitates the formation of transient diastereomeric complexes, which allows for their separation. akjournals.com

Below is a summary of various chromatographic conditions reported for the resolution of atracurium besylate isomers.

TechniqueStationary PhaseMobile PhaseFlow RateDetectionKey FindingsReference
HPLCLux Cellulose-3Acetonitrile: Water (90:10, v/v)0.7 mL/minUV at 280.0 nmExcellent resolution of cis-cis, cis-trans, and trans-trans isomers. Isomer ratio found to be 57.89%: 36.57%: 5.54%. researchhub.com
HPLCCellulose tri-3, 5-dimethylphenycarbamate (CDMPC)Acetonitrile: Potassium hexafluorophosphate (KPF6) (0.1 M, pH 3.0-3.5)0.5-1.0 mL/minUV at 280 nmBaseline separation of trans-trans, trans-cis, and cis-cis isomers. longdom.org
Preparative HPLCSilicaDichloromethane: Methanol: Benzenesulfonic acid (4000:500:0.25)Not SpecifiedNot SpecifiedUsed to isolate the (1R-cis,1'R-cis) isomer from the mixture with an isomeric purity of about 99%. epo.orggoogleapis.comgoogle.com
TLCSilica Gel PlatesAcetonitrile: Methanol: Water: Ethyl acetate: 1% Acetic acid (5:2:1.5:1:0.5, by volume) with β-cyclodextrin sulphated sodium saltNot ApplicableDensitometric at 280 nmAchieved chiral separation using a chiral mobile phase additive. researchhub.com
TLCSilica Gel PlatesAcetonitrile: Methanol: Dichloromethane: Glacial acetic acid: H2O (7:1:0.5:0.7:1, by volume) with L-(+)-tartaric acidNot ApplicableUV Lamp / Densitometric at 280 nmSuccessful resolution achieved at an optimal mobile phase pH of 5. akjournals.com

Crystallization-Based Isomer Separation for Specific Atracurium Besylate Configurations

Crystallization-based methods offer a powerful alternative to chromatography for the separation of stereoisomers, often on a larger, industrial scale. researchgate.net These techniques are particularly valuable in the synthesis of specific atracurium besylate isomers by enabling the purification of chiral intermediates.

A key strategy involves the formation and separation of crystalline diastereomeric salts. researchgate.net In the synthesis of enantiomerically pure atracurium, this method is applied to resolve the precursor, (±)-tetrahydropapaverine. By reacting the racemic base with a chiral resolving agent, such as N-acetyl-L-leucine, a pair of diastereomeric salts is formed. google.com These salts possess different physical properties, most importantly, different solubilities. This solubility difference allows for the selective crystallization of one diastereomer from a suitable solvent, such as acetone. For instance, the crystallization of (R)-tetrahydropapaverine-N-acetyl-L-leucinate can yield the (R)-isomer of the precursor with high purity (e.g., 97%). google.com This enantiomerically enriched intermediate is then carried forward in the synthesis.

More recent synthetic approaches have focused on developing crystallization methods for intermediates further down the synthetic pathway, which can circumvent the need for final product chromatography. researchgate.net For example, after the Michael addition reaction of R-tetrahydropapaverine with tert-butyl acrylate (B77674) and subsequent N-methylation, a mixture of (R-cis) and (R-trans) diastereomers of an intermediate is formed. Due to differences in solubility between these diastereomers, a simple and repeatable recrystallization process can be employed. researchgate.net Screening of various solvents has shown that specific solvent systems can effectively separate the less soluble desired cis-isomer from the more soluble trans-isomer, achieving a high diastereomeric excess (100% de) and purity over 99%. researchgate.net This approach is highly scalable and enhances the efficiency of producing the single, desired atracurium isomer. researchgate.net

Impact of Synthetic Route on Isomeric Composition of Atracurium Besylate

The isomeric composition of the final atracurium besylate product is directly dictated by the stereochemistry of the starting materials and the nature of the synthetic route. The synthesis involves coupling a chiral tetrahydropapaverine derivative with a linker, followed by quaternization of the nitrogen atoms, a step that introduces additional chiral centers. epo.orggoogleapis.com

When the synthesis begins with racemic (±)-tetrahydropapaverine, the initial coupling and subsequent quaternization result in a complex mixture of all ten possible stereoisomers of atracurium. googleapis.comgoogle.com The distribution of these isomers is governed by the reaction kinetics and thermodynamics, leading to a product that requires extensive purification to isolate any single isomer.

To gain control over the stereochemical outcome, synthetic strategies employ resolved tetrahydropapaverine. Starting the synthesis with enantiomerically pure (R)-tetrahydropapaverine significantly reduces the number of possible isomers in the final product. google.com The quaternization of the two nitrogen atoms in the bis-tertiary amine intermediate still generates two new stereocenters. However, because the configuration at the C1 and C1' positions is fixed as (R), the reaction yields a predictable mixture of only three diastereomers: (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans). epo.orggoogle.comgoogle.com This specific mixture is consistently produced in a characteristic ratio. drugfuture.comgoogle.comgoogleapis.com

The table below illustrates the effect of the starting material on the final isomeric distribution of (1R,1'R)-atracurium besylate prior to chromatographic purification.

Starting MaterialKey Synthetic StepResulting IsomersApproximate Isomeric RatioReference
(±)-TetrahydropapaverineCoupling and QuaternizationMixture of 10 stereoisomersNot specifically defined googleapis.comgoogle.com
(R)-TetrahydropapaverineCoupling and Quaternization with methyl benzenesulfonate(1R-cis,1'R-cis), (1R-cis,1'R-trans), (1R-trans,1'R-trans)58 : 34 : 6 epo.orgdrugfuture.comgoogle.comgoogle.comgoogleapis.com

This demonstrates that stereochemical control begins with the selection of the initial chiral building blocks. The use of enantiopure starting materials simplifies the product mixture, making the subsequent purification of the desired (1R,2S,1'S,2'R)-isomer (a 1R-cis, 1'R-cis configuration) more manageable through the chromatographic or crystallization techniques described previously. epo.orgresearchgate.net

Advanced Structural Characterization and Conformational Analysis of Atracurium Besylate Stereoisomers

Spectroscopic Elucidation of Atracurium (B1203153) Besylate Stereoisomers

Spectroscopic techniques provide foundational information regarding the connectivity, chemical environment, and structural integrity of atracurium besylate isomers. Through the application of advanced nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, a detailed molecular portrait of the (1R,2S,1'S,2'R)- isomer can be constructed.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of complex molecules like atracurium besylate. Due to the presence of multiple chiral centers, the commercial formulation of atracurium besylate is a mixture of up to ten stereoisomers. pfizer.com High-field NMR, often at frequencies of 750 MHz or higher, is necessary to resolve the complex proton (¹H) and carbon-¹³ (¹³C) spectra of these isomers. researchgate.netresearchgate.net

For the specific assignment of the (1R,2S,1'S,2'R)- isomer, a combination of one-dimensional and two-dimensional NMR experiments is employed. Diagnostic resonances in the ¹H NMR spectrum are key to distinguishing between isomers. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, which are critical for determining the relative stereochemistry of the substituents on the tetrahydroisoquinoline rings. wordpress.com The spatial proximity of protons, revealed by NOESY cross-peaks, allows for the confirmation of the cis or trans relationship between the C1-benzyl group and the C2-quaternary nitrogen substituent.

Hyphenated techniques, such as high-performance liquid chromatography coupled with NMR (HPLC-NMR), are particularly powerful. Following separation on a chiral HPLC column, stop-flow ¹H NMR spectroscopy can be performed on the isolated (1R,2S,1'S,2'R)- isomer to acquire high-quality spectra and confirm its identity and stereochemical purity. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in (1R,2S,1'S,2'R)-Atracurium Besylate
ProtonTypical Chemical Shift (δ, ppm)MultiplicitySignificance
Ar-H (Benzenesulfonate)7.8 - 8.0mSignals from the besylate counter-ion
Ar-H (Tetrahydroisoquinoline)6.5 - 6.8sAromatic protons on the isoquinoline (B145761) core
Ar-H (Benzyl group)6.9 - 7.2mAromatic protons on the 3,4-dimethoxybenzyl group
C1-H~4.5dProton at a stereocenter; coupling constant provides conformational data
-OCH₃ (Methoxy)3.8 - 4.0sSignals from the four methoxy (B1213986) groups
N⁺-CH₃ (Quaternary)~3.1sMethyl group on the quaternary nitrogen
-OCH₂- (Ester Linkage)~4.2tMethylene group adjacent to the ester oxygen

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of atracurium besylate isomers. nih.gov These methods are sensitive to the vibrational modes of molecules, which are influenced by bond strengths, molecular geometry, and intermolecular interactions. nih.gov While the IR and Raman spectra of enantiomers are identical, diastereomers such as the various atracurium besylate isomers can exhibit subtle but measurable differences in their vibrational spectra. mdpi.com

For the (1R,2S,1'S,2'R)- isomer, IR spectroscopy can readily identify characteristic absorption bands corresponding to its key functional groups. The strong carbonyl (C=O) stretching vibration of the ester linkages is a prominent feature. Other significant bands include C-O stretching from the ether and ester groups, C-H stretching from aromatic and aliphatic moieties, and vibrations associated with the quaternary ammonium (B1175870) centers.

Table 2: Characteristic Vibrational Frequencies for (1R,2S,1'S,2'R)-Atracurium Besylate
Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1730 - 1740 (Strong)1730 - 1740 (Weak)
C-O (Ether/Ester)Stretching1030 - 1250 (Strong)Variable
C=C (Aromatic)Stretching1500 - 1600 (Medium)1580 - 1610 (Strong)
C-H (Aromatic)Stretching3000 - 3100 (Medium)3000 - 3100 (Strong)
C-H (Aliphatic)Stretching2850 - 2960 (Medium)2850 - 2960 (Strong)
S=O (Sulfonate)Stretching1170 - 1200 (Strong)Variable

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation and impurity profiling of pharmaceuticals like atracurium besylate. sepscience.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of the (1R,2S,1'S,2'R)-atracurium dication (C₅₃H₇₂N₂O₁₂²⁺).

Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns. By inducing fragmentation of the isolated parent ion, a structural fingerprint is created that can confirm the connectivity of the molecule. Key fragmentations often occur at the ester linkages and involve cleavages within the tetrahydroisoquinoline backbone.

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for impurity profiling. researchgate.netchimia.ch This technique can detect and identify process-related impurities and degradation products, even at very low levels. Common degradants of atracurium besylate include laudanosine (B1674548) and various mono-quaternary and mono-acrylate species, which can be identified by their unique molecular weights and fragmentation patterns. researchgate.net

Table 3: Mass Spectrometric Data for (1R,2S,1'S,2'R)-Atracurium and Potential Impurities
CompoundIonTheoretical m/z (Monoisotopic)Significance
Atracurium[M]²⁺464.7576Dication of the active molecule
Laudanosine[M+H]⁺358.1962Major degradation product
Monoacrylate Laudanosine Besylate[M]⁺428.2275Degradation product from Hofmann elimination
Pentane-1,5-diol bis(3-(laudanosinium)propanoate)[M]²⁺465.2654Potential process-related impurity

Chiroptical Methods for Stereochemical Analysis of Atracurium Besylate

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore essential for the absolute stereochemical analysis of chiral compounds like the atracurium besylate stereoisomers. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of a molecule. For atracurium besylate, the tetrahydroisoquinoline moieties act as the primary chromophores.

The absolute configuration of the stereocenters can be determined by coupling experimental CD data with theoretical calculations or by comparing the spectrum to that of a known analogue. researchgate.net Research has shown that parallel HPLC-CD experiments can be used to assign the enantiomers of atracurium by referencing the known CD spectrum and absolute stereochemistry of (R)-laudanosine hydrochloride, which shares the same fundamental chromophore. researchgate.netresearchgate.net The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores, allowing for the differentiation of various stereoisomers.

Table 4: Illustrative CD Spectral Data for Atracurium Stereoisomers
Stereoisomer TypeApproximate Wavelength (nm)Sign of Cotton Effect (Δε)Stereochemical Implication
(1R, 2R) Isomer~285PositiveDefines one absolute configuration
(1S, 2S) Isomer~285NegativeEnantiomeric relationship to (1R, 2R)
(1R, 2S, 1'S, 2'R) Isomer-No CD Signal (Achiral)Characteristic of a meso compound
(1R, 2R, 1'S, 2'S) Isomer-No CD Signal (Achiral)Characteristic of a meso compound

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect, and its sign and shape are characteristic of the molecule's stereochemistry.

ORD studies on isolated atracurium besylate stereoisomers can provide confirmation of their chiral nature and absolute configuration. For a single enantiomer, the ORD spectrum provides a unique fingerprint. For meso compounds like (1R,2S,1'S,2'R)-atracurium besylate, no optical rotation would be observed at any wavelength, as the internal mirror plane results in an achiral molecule. This lack of optical activity is a key identifying feature of a meso compound and distinguishes it from the chiral enantiomeric pairs within the atracurium mixture. ORD is therefore a powerful tool for confirming the achiral nature of the (1R,2S,1'S,2'R)- isomer after its separation from the optically active isomers.

Table 5: Expected Optical Rotation Data for Atracurium Isomers
IsomerSpecific Rotation [α] at 589 nm (D-line)Chiroptical Property
(1R,2R,1'R,2'R)-Atracurium BesylatePositive ValueChiral, optically active
(1S,2S,1'S,2'S)-Atracurium BesylateNegative Value (equal magnitude to R,R,R,R)Chiral, optically active
(1R,2S,1'S,2'R)-Atracurium BesylateMeso, optically inactive
Racemic Mixture of EnantiomersOptically inactive due to cancellation

Mechanistic Chemical Degradation Pathways of Atracurium Besylate

The Hofmann Elimination Reaction in Atracurium (B1203153) Besylate Degradation

Hofmann elimination is a non-enzymatic chemical process that constitutes a significant pathway for the degradation of atracurium besylate under physiological conditions. wikipedia.orgpatsnap.com This reaction involves the cleavage of a carbon-nitrogen bond, leading to the formation of an alkene and a tertiary amine. In the context of atracurium besylate, this process results in the formation of laudanosine (B1674548) and a quaternary monoacrylate. researchgate.netresearchgate.net

The rate of Hofmann elimination of atracurium besylate is significantly dependent on both pH and temperature. wikipedia.orgnih.gov

pH: The reaction is base-catalyzed, meaning its rate increases with an increase in pH (alkalosis) and decreases with a decrease in pH (acidosis). ld99.com This is a critical feature of its degradation under physiological conditions, which are mildly alkaline.

Temperature: An increase in temperature accelerates the rate of Hofmann elimination, while a decrease in temperature (hypothermia) slows it down. nih.gov

The interplay of these factors is crucial in determining the degradation rate of the molecule.

FactorConditionEffect on Hofmann Elimination Rate
pH Increase (Alkalosis)Accelerated
Decrease (Acidosis)Slowed
Temperature IncreaseAccelerated
Decrease (Hypothermia)Slowed

The composition of the surrounding medium can catalytically influence the rate of Hofmann elimination. Studies have shown that the degradation rate of atracurium at a constant pH and temperature is dependent on the total concentration and type of the base in the incubating solution. nih.gov

At the same total buffer concentration (50 mmol litre-1), the degradation was observed to be fastest in a phosphate (B84403) buffer, intermediate in a HEPES buffer, and slowest in a Tris buffer. nih.gov This suggests a specific catalytic role of the buffer components. Furthermore, the presence of glucose has been found to enhance the degradation rate, while sodium chloride and potassium sulphate slowed it down. researchgate.netnih.gov There is a lack of specific research findings in the reviewed literature concerning the catalytic effects of metal ions on the Hofmann elimination of atracurium besylate.

Buffer (at 50 mmol litre-1)Relative Degradation Rate
PhosphateFastest
HEPESIntermediate
TrisSlowest

Ester Hydrolysis in Atracurium Besylate Degradation

Ester hydrolysis represents a secondary, less dominant pathway for the degradation of atracurium besylate. researchgate.net This process involves the cleavage of the ester linkages within the molecule and is catalyzed by non-specific esterases. nih.govresearchgate.net At physiological pH, the contribution of ester hydrolysis to the total elimination of atracurium is considered negligible compared to Hofmann elimination. researchgate.netresearchgate.net

The ester groups in the atracurium besylate molecule are susceptible to hydrolysis, a reaction that involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be influenced by the chemical environment.

Under acidic conditions (below pH 3), atracurium has been noted to degrade via ester hydrolysis. researchgate.netresearchgate.net In this environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

In neutral or alkaline conditions, hydrolysis can still occur, though at a slower rate compared to Hofmann elimination at physiological pH. In vivo, this reaction is catalyzed by non-specific plasma esterases. The enzymatic process involves the formation of an enzyme-substrate complex, followed by nucleophilic attack by a residue in the enzyme's active site (e.g., serine), leading to the cleavage of the ester bond and the release of the alcohol and carboxylic acid components.

The rate of ester hydrolysis of atracurium besylate is also pH-dependent, but in a manner opposite to that of Hofmann elimination. A drop in pH enhances the rate of ester hydrolysis. nih.gov This is because acidic conditions facilitate the protonation of the carbonyl group, making the ester more susceptible to nucleophilic attack by water. Conversely, an increase in pH (alkalosis) slows down the rate of ester hydrolysis. ld99.com

pH ConditionEffect on Ester Hydrolysis Rate
Decrease (Acidosis)Accelerated
Increase (Alkalosis)Slowed

Identification and Characterization of Chemical Degradation Products of Atracurium Besylate

The degradation of atracurium besylate results in several key chemical byproducts. The primary and most studied degradation product is laudanosine, which is formed through both Hofmann elimination and ester hydrolysis. taylorandfrancis.comresearchgate.net Other significant degradants include a monoquaternary acrylate (B77674), a quaternary acid, and a quaternary alcohol. taylorandfrancis.comresearchgate.net The identification and characterization of these products are crucial for understanding the complete degradation profile of the parent compound.

Spectroscopic techniques are essential for the structural elucidation of atracurium's degradation products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has been instrumental in identifying these compounds. nih.govnih.gov

In positive ion electrospray ionization mass spectrometry (ESI-MS), laudanosine is readily identified by its characteristic mass-to-charge ratio (m/z). nih.govnih.gov Further fragmentation of the parent ion using collision-induced dissociation provides a unique fingerprint, confirming the structure. nih.gov Similarly, the other degradation products, such as the monoquaternary acrylate and the quaternary acid, have been identified by their respective mass-to-charge ratios and fragmentation patterns in LC-MS analyses. researchgate.netnih.gov

While detailed Nuclear Magnetic Resonance (NMR) data for all degradation products in literature is sparse, ¹H NMR and ¹³C NMR spectroscopy have been used to confirm the structures of synthesized laudanosine standards, which are then used as references in degradation studies. researchgate.net These spectroscopic methods provide unambiguous structural information, confirming the identities of the byproducts formed during the chemical breakdown of atracurium besylate.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying atracurium besylate and its degradation products. nih.govsemanticscholar.org Various reversed-phase HPLC methods have been developed that offer high selectivity and sensitivity for these compounds. semanticscholar.orgdavidpublisher.com

A typical method employs a C18 column with a mobile phase consisting of a buffered aqueous solution and organic modifiers like acetonitrile (B52724) and methanol. semanticscholar.orgdavidpublisher.comresearchgate.net Gradient elution is often used to achieve optimal separation of the parent drug from its various degradants, which have different polarities. nih.govresearchgate.net Detection is commonly performed using UV spectrophotometry, typically at a wavelength of 280 nm, where both atracurium and its primary degradant laudanosine exhibit strong absorbance. semanticscholar.orgdavidpublisher.com Fluorometric detection has also been utilized to enhance sensitivity. nih.gov

These chromatographic methods allow for the precise quantification of atracurium and laudanosine in various matrices. nih.govnih.gov The retention times for the compounds are distinct, enabling their accurate measurement even in complex mixtures. For instance, in one optimized HPLC system, laudanosine eluted at approximately 2.34 minutes, while the parent atracurium molecule had a much longer retention time of around 19.33 minutes, demonstrating effective separation. davidpublisher.com

Table 1: Example HPLC Method Parameters for Atracurium Degradant Analysis
ParameterConditionReference
ColumnReversed Phase C18 (150 mm × 4.5 mm, 5 µm) davidpublisher.com
Mobile Phase0.075 M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (50:30:20, v/v), pH 3.1 davidpublisher.com
Flow Rate1.0 mL/min davidpublisher.com
DetectionUV at 280 nm davidpublisher.com
Retention Time (Laudanosine)~2.3 min davidpublisher.com
Retention Time (Atracurium)~19.3 min davidpublisher.com

Comparative Degradation Kinetics of Atracurium Besylate Stereoisomers

Atracurium besylate is a mixture of ten distinct stereoisomers. ijss-sn.comyoutube.com These isomers exhibit different pharmacological potencies and can also have different degradation rates. nih.gov Cisatracurium (B1209417) besylate, a specific isomeric mixture of atracurium (containing the 1R-cis, 1'R-cis isomer), was developed in part due to its favorable stability and degradation profile. jcdr.net

Table 2: Summary of Kinetic and Potency Comparison
CharacteristicAtracurium BesylateCisatracurium BesylateReference
CompositionMixture of 10 stereoisomersIsomeric mixture (primarily 1R-cis, 1'R-cis) ijss-sn.com
Relative Potency1x~3-4x more potent anesthesiologypaper.com
Degradation PathwayHofmann elimination and ester hydrolysisHofmann elimination and ester hydrolysis nih.govresearchgate.net
Laudanosine ProductionHigher plasma concentrationsLower plasma concentrations at equipotent doses researchgate.net
Degradation RateDependent on buffer and ion compositionDependent on buffer and ion composition; generally more stable researchgate.net

Structure Activity Relationship Sar Studies in the Atracurium Besylate Chemical Series

Impact of Quaternary Ammonium (B1175870) Group Modifications on Molecular Interactions of Atracurium (B1203153) Besylate

The two quaternary ammonium groups, often termed "onium heads," are fundamental to the molecule's activity. These positively charged centers are critical for binding to target sites. The nature of the substituents on the nitrogen atom and the distance between the two heads are key determinants of interaction strength.

In bis-quaternary compounds like atracurium, the interonium distance is a crucial factor. The polymethylene chain linking the two halves of the molecule dictates this distance, which must be optimal to span corresponding binding sites. However, modifications to the substituents directly attached to the quaternary nitrogen also significantly influence activity. Studies on novel atracurium and mivacurium (B34715) derivatives have shown that ammonium group substituents are crucial for determining the activity and duration of action of these neuromuscular blocking agents (NMBAs). nih.gov

Generally, bulky and rigid ("pachycurare") onium heads are characteristic of non-depolarizing agents. oup.com While the methyl groups on atracurium's nitrogens are relatively small, increasing their size could introduce steric hindrance, potentially altering binding affinity and selectivity. The SAR in this class suggests that even minor changes to the lipophilicity and size of these groups can modulate the molecule's interaction with its biological target. nih.govresearchgate.net

Table 1: Hypothetical Impact of N-Substituent Modification on Quaternary Heads
N-SubstituentPredicted Impact on Steric HindrancePredicted Impact on LipophilicityTheoretical Effect on Binding Affinity
-CH₃ (Methyl)LowLowBaseline (Reference)
-CH₂CH₃ (Ethyl)Moderate IncreaseModerate IncreasePotentially Reduced Affinity
-CH₂(CH₂)₂CH₃ (n-Butyl)Significant IncreaseSignificant IncreaseLikely Reduced Affinity

Role of Ester Linkages in Molecular Architecture and Chemical Reactivity of Atracurium Besylate Analogues

Atracurium is chemically designed for degradation under physiological conditions, a feature governed by its two ester linkages. These groups are susceptible to two primary, independent degradation pathways: Hofmann elimination and ester hydrolysis. ld99.com

Hofmann Elimination : This is a non-enzymatic, chemical degradation that occurs at physiological pH and temperature. nih.govnih.gov It is a base-catalyzed reaction that cleaves the molecule, contributing significantly to its breakdown. ld99.com The rate of Hofmann elimination is accelerated by increases in pH (alkalosis) and temperature. ld99.comnih.gov

Ester Hydrolysis : This pathway involves the cleavage of the ester bonds, catalyzed by non-specific plasma esterases (carboxyesterases). nih.govnih.gov Unlike some other agents, this process is independent of pseudocholinesterase. nih.gov The rate of ester hydrolysis is enhanced by a decrease in pH (acidosis). ld99.comnih.gov

The relative contribution of these two pathways has been a subject of study. Some research suggests that ester hydrolysis is the major metabolic pathway. researchgate.netresearchgate.net However, other studies indicate that Hofmann elimination is the rate-limiting step in the initial degradation of atracurium, with ester hydrolysis playing a more significant role in the breakdown of subsequent degradation products. nih.gov The presence of these two distinct chemical breakdown mechanisms ensures that the molecule's degradation is not solely reliant on organ function. ld99.com The specific structure of atracurium's linkages is that of a "reverse ester," a key feature of its chemical design. oup.comnih.gov

Table 2: Factors Influencing Atracurium Besylate Degradation Pathways
FactorEffect on Hofmann Elimination RateEffect on Ester Hydrolysis Rate
Increased pH (Alkalosis)IncreaseDecrease
Decreased pH (Acidosis)DecreaseIncrease
Increased TemperatureIncrease(Variable)

Influence of Benzylisoquinoline Ring Substitutions on Conformational Preferences of Atracurium Besylate Derivatives

The bulky benzylisoquinoline moieties at each end of the atracurium molecule are defining features of its chemical class. oup.comdrugbank.com Substitutions on these aromatic rings can alter the electronic properties, lipophilicity, and conformational preferences of the molecule, thereby influencing its binding characteristics.

Atracurium itself possesses four methoxy (B1213986) groups on each of its two tetrahydroisoquinoline rings. oup.com The number and position of these groups are a point of differentiation among related benzylisoquinolinium compounds. For example, doxacurium (B1220649) has six methoxy groups, which may contribute to its different potency and side-effect profile. oup.com

SAR studies have actively explored modifications to these rings. In one series of experiments, new bis-4-benzyltetrahydroisoquinolinium esters were synthesized and evaluated. researchgate.net This substitution at the 4-position of the benzyl (B1604629) ring was investigated as a strategy to create analogues with a more rapid onset and shorter duration of action. While these specific analogues showed some desired properties, they also exhibited other effects, highlighting the challenge of optimizing activity through ring substitution. researchgate.net These studies confirm that the benzylisoquinoline nucleus is a viable target for chemical modification to fine-tune the molecule's properties.

Stereochemical Contributions to Molecular Recognition at Model Binding Sites for Atracurium Besylate (mechanistic chemical study)

Atracurium besylate is a racemic mixture of ten stereoisomers because it possesses four chiral centers—two on the tetrahydroisoquinoline ring carbons (C1) and two at the quaternary nitrogens (N2). nih.govnih.gov The specific spatial arrangement of atoms, or stereochemistry, is paramount for molecular recognition at chiral binding sites. nih.gov

The different stereoisomers of atracurium exhibit varying potencies. nih.gov Research has shown that isomers in the "R-series" at the C1 chiral center are generally more potent than their "S-series" counterparts. nih.gov The most potent and clinically significant isomer is the (1R,1'R,2R,2'R)-isomer, also known as cisatracurium (B1209417). nih.govncats.io This specific isomer, which has a cis relationship between the C1-benzyl group and the N2-alkyl chain, is several times more potent than the parent mixture and has a different side-effect profile. nih.govnih.gov

The mechanistic basis for this stereoselectivity lies in the three-dimensional complementarity between the drug molecule and its binding site. nih.gov For effective binding, multiple points of interaction (e.g., ionic bonds, hydrogen bonds, van der Waals forces) must align correctly. nih.govlongdom.org Computer simulations of atracurium isomers have suggested that π-π interactions (from the aromatic rings), hydrogen bonding, and Van der Waals forces are all critical for chiral recognition. longdom.org The specific R,R-cis conformation of cisatracurium presumably allows for a more optimal fit at its target site compared to the other nine isomers in the atracurium mixture. oup.com

Table 3: Relative Potency of Atracurium Isomer Series (Cat Model)
Isomer SeriesGeneral Relative PotencyExample (Isomer)
R-seriesHigherCisatracurium (1R-cis, 1'R-cis)
S-seriesLowerS,Trans-S',Trans isomer

Data derived from studies in anesthetized cats. nih.gov

Pharmacophore Modeling and Ligand-Based Design for Novel Atracurium Besylate Analogues (theoretical chemical approach)

Pharmacophore modeling is a powerful theoretical tool in medicinal chemistry used to define the essential structural features required for a molecule to exhibit a specific biological activity. semanticscholar.orgmdpi.com For the atracurium series, a ligand-based pharmacophore model can be constructed based on the structures of known active compounds. This model helps guide the design of novel analogues with potentially improved properties.

The essential pharmacophoric features for an atracurium-like molecule would include:

Two Cationic Features: Representing the two quaternary ammonium nitrogen atoms, which are essential for ionic interactions.

Hydrophobic/Aromatic Features: Corresponding to the bulky benzylisoquinoline ring systems.

A Defined Spatial Relationship: A specific distance and geometric arrangement between the two cationic centers, dictated by the linker chain.

Quantitative structure-activity relationship (QSAR) studies further refine this approach by creating mathematical models that correlate variations in chemical structure with changes in activity. oup.comsemanticscholar.org These computational techniques allow for the virtual screening of large chemical libraries to identify new compounds that fit the pharmacophore model before undertaking costly chemical synthesis. oup.com Recent research on new bis-benzylisoquinoline derivatives has utilized molecular docking simulations to analyze the binding of novel analogues to nicotinic acetylcholine (B1216132) receptors, demonstrating the current application of these theoretical methods in this specific chemical class. nih.gov This ligand-based design approach, integrating pharmacophore and QSAR modeling, is instrumental in the rational development of next-generation atracurium analogues. nih.gov

Table 4: Key Features of a Putative Pharmacophore for Atracurium Analogues
Pharmacophoric FeatureCorresponding Molecular MoietyPrimary Role in Interaction
Cationic Center (x2)Quaternary Ammonium GroupIonic Bonding / Electrostatic Interaction
Aromatic/Hydrophobic Region (x2)Benzylisoquinoline RingsVan der Waals / π-π Stacking Interactions
Distance ConstraintCentral Diester Linker ChainSpanning and Correctly Orienting at Binding Site

Synthetic Analogues and Derivatives of Atracurium Besylate: Chemical Design and Exploration

Design Principles for Novel Benzylisoquinoline-Based Chemical Entities Derived from Atracurium (B1203153) Besylate

The chemical architecture of atracurium besylate, a bis-quaternary benzylisoquinolinium diester, serves as the foundation for the rational design of new analogues. researchgate.net The primary design principles are rooted in understanding the structure-activity relationships (SAR) that govern its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction and its unique degradation pathways.

Key design considerations include:

The Bis-Quaternary Structure: The presence of two positively charged quaternary ammonium (B1175870) centers is essential for neuromuscular blocking activity. researchgate.net These cationic heads mimic the structure of acetylcholine and competitively antagonize the nAChR. nih.gov

Inter-onium Distance: The distance between the two quaternary nitrogens is a critical determinant of potency. An optimal separation, bridged by the central linker chain, is required for effective binding to the receptor. For many bis-quaternary neuromuscular blockers, a chain of approximately 10 carbon or oxygen atoms between the nitrogen centers confers the greatest potency. oup.com

The Benzylisoquinoline Moiety: The bulky, rigid tetrahydropapaverine-derived units contribute to the high-affinity binding at the receptor site. Modifications to the substitution pattern on the aromatic rings can influence potency and physicochemical properties.

Chemical and Enzymatic Lability: A cornerstone of atracurium's design is its built-in degradation mechanisms. The structure is engineered to be susceptible to Hofmann elimination, a chemical degradation that occurs at physiological pH and temperature, and ester hydrolysis, catalyzed by non-specific plasma esterases. nih.govnih.gov The design of novel analogues often involves modulating the rates of these two pathways to fine-tune the drug's duration of action. For instance, structural modifications can be made to favor ester hydrolysis over Hofmann elimination or vice versa. researchgate.net

Stereochemistry: The atracurium molecule contains four chiral centers, making stereoisomerism a crucial design principle. The spatial arrangement of the substituents on the benzylisoquinoline rings significantly impacts potency and potential side effects, as exemplified by the development of cisatracurium (B1209417) besylate.

By systematically altering these structural features, chemists can explore new chemical space and develop analogues with tailored pharmacological profiles.

Synthesis of Atracurium Besylate Analogues with Modified Linkers

The central linker chain connecting the two benzylisoquinoline units plays a pivotal role in defining the pharmacological properties of atracurium-based molecules. It dictates the crucial distance between the quaternary heads and contains the ester functionalities that are key to one of its degradation pathways. researchgate.net The synthesis of analogues with modified linkers is a primary strategy for developing new agents.

The core synthetic route to atracurium involves the quaternization of two molecules of (±)-tetrahydropapaverine with a bifunctional linker, typically 1,5-pentamethylene diacrylate. This is followed by N-methylation. By substituting the 1,5-pentamethylene diacrylate with other diacrylates or different chemical entities, the properties of the linker can be systematically varied.

Table 1: Principles of Linker Modification in Atracurium Analogues

Linker Modification StrategyIntended Chemical/Pharmacological OutcomeSynthetic Approach
Varying Chain Length To optimize the inter-onium distance for maximal receptor affinity and potency.Employing diacrylates of varying alkane chain lengths (e.g., 1,4-butylene diacrylate, 1,6-hexylene diacrylate) in the initial coupling reaction.
Altering Flexibility/Rigidity To study the conformational requirements for receptor binding.Incorporating rigid elements (e.g., aromatic rings, double bonds) or more flexible units (e.g., polyether chains) into the linker backbone.
Modifying Ester Groups To alter the rate of enzymatic hydrolysis and, consequently, the duration of action.Replacing the propiolyl ester with other ester groups that may be more or less sterically hindered or electronically different, thus changing their susceptibility to plasma esterases.
Replacing Ester Functionality To eliminate the ester hydrolysis pathway and create analogues reliant solely on Hofmann elimination.Synthesizing linkers with alternative, stable chemical bonds such as ethers or amides, though this may significantly alter the molecule's properties.

An example of a commercially successful analogue with a modified structure is mivacurium (B34715) chloride. While not a direct atracurium analogue in terms of its synthesis, its design reflects these principles. Mivacurium's structure is modified to reduce its reliance on Hofmann elimination while enhancing its susceptibility to rapid hydrolysis by plasma cholinesterases, resulting in a shorter duration of action. researchgate.net

Exploration of Alternative Quaternary Ammonium Systems in Atracurium Besylate Derivatives

The quaternary ammonium groups are the primary pharmacophores responsible for binding to the anionic sites on the nAChR. In atracurium, these are N-methyl groups. The exploration of alternative quaternary ammonium systems involves replacing one or both methyl groups with other substituents to probe the steric and electronic requirements of the receptor binding pocket.

The general synthetic approach involves using different alkylating agents during the final N-quaternization step. For instance, instead of methyl benzenesulfonate (B1194179), reagents like ethyl benzenesulfonate or propyl benzenesulfonate could be used.

Table 2: Structure-Activity Relationships of N-Substituents in Quaternary Ammonium Neuromuscular Blockers

N-SubstituentGeneral Effect on PotencyRationaleExample Compound Class
Methyl (-CH₃) Often confers maximal potency.The small size provides an optimal fit for the anionic subsite of the nAChR. oup.comAtracurium, Vecuronium
Ethyl (-CH₂CH₃) Typically results in reduced potency compared to methyl. bath.ac.ukIncreased steric bulk may lead to a suboptimal fit in the receptor binding pocket.Gallamine Triethiodide oup.com
Propyl (-CH₂CH₂CH₃) Further reduction in potency is expected.Increased steric hindrance interferes more significantly with receptor binding.N/A in common clinical use
Allyl (-CH₂CH=CH₂) Can maintain high potency.The propenyl group is present in some potent agents, indicating the receptor can accommodate this specific shape and size.Rocuronium

Stereoisomeric Variants of Atracurium Besylate Derivatives: Synthesis and Chemical Characterization

Atracurium besylate is a complex mixture of stereoisomers. Its structure contains four chiral centers—two on the C1 carbon of the isoquinoline (B145761) ring and two on the quaternary nitrogen atoms. Due to molecular symmetry, this results in ten possible stereoisomers (three meso compounds and four pairs of enantiomers). The commercial preparation of atracurium is a specific, rationally chosen mixture of these isomers.

The synthesis of specific stereoisomeric variants has been a highly fruitful area of research, leading to the development of cisatracurium besylate. This compound is the single (1R,1'R,2R,2'R)-isomer, which constitutes approximately 15% of the parent atracurium mixture.

Synthesis and Characterization:

The stereoselective synthesis of cisatracurium begins with the resolution of the precursor (±)-tetrahydropapaverine to isolate the desired (R)-enantiomer. This enantiomerically pure precursor is then used in the subsequent coupling and quaternization reactions. The control of stereochemistry at the nitrogen centers is more complex but can be influenced by reaction conditions.

The characterization and separation of atracurium isomers are typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This analytical technique allows for the resolution and quantification of the individual isomers in a mixture.

Table 3: Comparison of Atracurium Besylate and its Single Isomer, Cisatracurium Besylate

PropertyAtracurium Besylate (Mixture of Isomers)Cisatracurium Besylate ((1R,1'R,2R,2'R)-isomer)
Composition Mixture of 10 stereoisomersSingle stereoisomer
Relative Potency 1~3 times more potent than the mixture
Metabolism Hofmann elimination and ester hydrolysisPrimarily Hofmann elimination
Histamine (B1213489) Release Associated with dose-dependent histamine releaseSignificantly lower propensity for histamine release

The development of cisatracurium demonstrates the critical importance of stereochemistry in drug design. By isolating a single, more potent isomer, it was possible to create a compound with a more favorable therapeutic profile compared to the isomeric mixture.

Chemical Probes and Bioconjugates Based on the Atracurium Besylate Scaffold (for chemical or mechanistic study)

While primarily known for its clinical use, the atracurium scaffold represents a valuable chemical tool for studying the structure and function of the nicotinic acetylcholine receptor. By chemically modifying the atracurium molecule to incorporate reporter tags or reactive groups, researchers can create chemical probes and bioconjugates for mechanistic studies.

Design Principles for Atracurium-Based Probes:

Affinity Labels: An affinity label is a molecule that resembles a natural substrate or ligand but contains a weakly reactive group. wikipedia.org An atracurium analogue could be synthesized with a latent electrophile (e.g., a halomethyl ketone) on the linker or one of the benzylisoquinoline rings. Such a molecule would first bind reversibly to the nAChR and then form an irreversible covalent bond with a nearby amino acid residue, allowing for the mapping of the receptor's binding site. wikipedia.org

Fluorescent Probes: A fluorescent dye could be covalently attached to the atracurium scaffold, likely on the central linker to minimize interference with the quaternary heads required for binding. A fluorescent atracurium analogue would enable researchers to visualize the localization of nAChRs on the cell surface, study receptor trafficking, and measure binding kinetics using techniques like fluorescence microscopy or fluorescence polarization.

Bioconjugates for Affinity Purification: By attaching a molecule like biotin (B1667282) to the atracurium scaffold (biotinylation), a high-affinity probe can be created. This biotinylated atracurium could be used with streptavidin-coated beads to selectively isolate nAChRs from complex biological samples (affinity chromatography), facilitating their purification and further biochemical characterization.

The synthesis of these probes would require multi-step organic chemistry to create a modified linker or tetrahydropapaverine precursor containing the desired functionality (e.g., an amine or carboxyl group for conjugation) before assembling the final bis-quaternary structure. While specific examples of such probes based on the atracurium scaffold are not widely reported in the literature, the chemical principles for their design and synthesis are well-established in the field of chemical biology.

Computational Chemistry and Molecular Modeling of Atracurium Besylate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Atracurium (B1203153) Besylate

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reactivity. nih.govdrugbank.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govsynzeal.com For atracurium besylate, DFT could be employed to map out the potential energy surfaces of its degradation pathways, primarily the Hofmann elimination and ester hydrolysis. wikipedia.orgfda.gov Such studies would involve calculating the energies of reactants, intermediates, transition states, and products.

A hypothetical DFT study on the reaction pathways of atracurium besylate could yield data such as the relative energies of different chemical species involved in the degradation process. This information would be crucial for understanding the kinetics and thermodynamics of these reactions.

Table 1: Hypothetical DFT-Calculated Relative Energies for Atracurium Besylate Degradation Intermediates (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

Intermediate Species Method/Basis Set Relative Energy (kcal/mol)
Atracurium Cation B3LYP/6-31G* 0.00
Hofmann Elimination Intermediate 1 B3LYP/6-31G* +15.2
Ester Hydrolysis Intermediate 1 B3LYP/6-31G* +22.5

The Hofmann elimination is a critical non-enzymatic degradation pathway for atracurium. chemspider.com A transition state analysis using quantum chemical methods would be invaluable for understanding the mechanism of this reaction at a molecular level. This analysis would involve locating the transition state structure on the potential energy surface that connects the reactant (atracurium) to the products.

Key parameters that would be determined from such an analysis include the activation energy, the geometry of the transition state, and the vibrational frequencies. The activation energy, in particular, would provide a quantitative measure of the reaction barrier, which is directly related to the reaction rate.

Table 2: Hypothetical Parameters from a Transition State Analysis of Hofmann Elimination (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

Parameter Calculated Value
Activation Energy (Ea) 25.8 kcal/mol
Key Interatomic Distances in TS Cβ-H: 1.5 Å, N-Cα: 2.1 Å
Imaginary Frequency -350 cm⁻¹

Molecular Docking Simulations with Model Binding Sites for Atracurium Besylate (theoretical simulations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.comscribd.com

To understand how atracurium besylate interacts with its biological target, the nicotinic acetylcholine (B1216132) receptor, molecular docking simulations could be performed. In the absence of a high-resolution crystal structure of atracurium bound to the receptor, a hypothetical binding site could be constructed based on homologous protein structures. Docking simulations would then predict the binding mode of atracurium, identifying key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govgoogle.com

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding. These predictions are crucial in drug design for ranking the potency of different compounds.

Table 3: Hypothetical Predicted Binding Affinities and Interactions from Docking Simulations (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

Parameter Predicted Value/Interaction
Binding Affinity (ΔG) -9.5 kcal/mol
Key Interacting Residues TyrA93, TrpB149, AspD180
Types of Interactions Cation-π, Hydrogen Bond, Ionic

Conformational Energy Landscapes and Stereoisomer Stability Calculations for Atracurium Besylate

The flexibility of the pentamethylene chain in atracurium besylate allows it to adopt numerous conformations. Understanding the conformational energy landscape is essential for comprehending its structure-activity relationship.

Computational methods can be used to explore the potential energy surface of atracurium besylate, identifying low-energy conformers and the energy barriers between them. This information can reveal the most probable shapes the molecule adopts in solution.

Furthermore, given that atracurium besylate has multiple stereoisomers, computational chemistry could be used to calculate the relative stabilities of these isomers. Such calculations would provide insight into the thermodynamic factors that favor the formation of certain isomers over others.

Table 4: Hypothetical Relative Stabilities of Atracurium Besylate Stereoisomers (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

Stereoisomer Method Relative Energy (kcal/mol)
(1R,2S,1'S,2'R) DFT/B3LYP 0.00
(1R,2R,1'R,2'R) - cis-cis DFT/B3LYP +0.5
(1R,2R,1'S,2'S) - trans-trans DFT/B3LYP +1.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Atracurium Besylate Chemical Series (purely computational, chemical activity focus)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in medicinal chemistry for developing mathematical relationships between the structural properties of a series of chemical compounds and their biological or chemical activities. For the atracurium besylate chemical series, which belongs to the class of non-depolarizing neuromuscular blocking agents, QSAR studies are pivotal for understanding the molecular features that govern their potency and duration of action. While comprehensive, publicly available QSAR studies specifically detailing statistical models and extensive descriptor tables for atracurium besylate are limited, the principles of QSAR can be applied to this series to rationalize their activity and guide the design of new analogs.

The chemical activity of atracurium besylate and its congeners is primarily dependent on their ability to bind to nicotinic acetylcholine receptors at the neuromuscular junction. This interaction is governed by a combination of steric, electronic, and hydrophobic factors. A hypothetical QSAR model for the atracurium chemical series would aim to quantify these factors using molecular descriptors calculated from the three-dimensional structures of the molecules.

Key Molecular Descriptors and Their Putative Influence on Activity

A QSAR model for the atracurium series would likely incorporate a range of molecular descriptors to capture the nuances of their interaction with the receptor. These can be broadly categorized as follows:

Steric Descriptors: These describe the size and shape of the molecule. For atracurium and its analogs, the distance between the two quaternary ammonium (B1175870) centers is a critical parameter. This inter-onium distance must be optimal to span the binding sites on the receptor subunits. Molecular volume, surface area, and specific conformational descriptors would also be important.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. The positive charges on the quaternary nitrogen atoms are essential for the initial electrostatic attraction to the anionic sites of the receptor. Descriptors such as partial atomic charges, dipole moment, and molecular electrostatic potential maps would be crucial in a QSAR model.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its distribution and binding to hydrophobic pockets within the receptor. The LogP (partition coefficient) is a common descriptor for hydrophobicity.

Conceptual QSAR Data Table for the Atracurium Chemical Series

Molecular Descriptor CategorySpecific Descriptor ExampleHypothesized Correlation with Neuromuscular Blocking ActivityRationale
Steric Inter-onium DistanceOptimal range for maximal activityThe distance between the two quaternary nitrogens is crucial for effective binding to the nicotinic acetylcholine receptor subunits.
Molecular VolumeIncrease may enhance binding up to a pointLarger molecules may have more points of contact with the receptor, but excessive bulk can lead to steric hindrance.
Electronic Partial Charge on Quaternary NitrogenHigher positive charge may increase initial binding affinityStronger electrostatic attraction to the anionic sites of the receptor would facilitate the initial binding event.
Molecular Electrostatic PotentialSpecific patterns of positive and negative potential are likely requiredThe overall electrostatic landscape of the molecule must be complementary to that of the receptor's binding pocket.
Hydrophobic LogP (Partition Coefficient)An optimal LogP value is expectedWhile some lipophilicity is necessary for membrane interaction and reaching the target site, excessive lipophilicity can lead to non-specific binding and altered pharmacokinetics.

Research Findings and Future Directions

The rational design of atracurium was based on the understanding that a bis-quaternary structure is essential for neuromuscular-blocking activity. The central polymethylene chain and the benzylisoquinolinium head groups are key structural features. Computational studies on related bis-quaternary ammonium compounds have shown that the rigidity and length of the linker chain significantly influence activity. For the atracurium series, modifications to the linker or the substituents on the isoquinoline (B145761) rings would be expected to modulate activity by altering the steric and electronic properties of the molecule.

Future computational studies, including the development of robust 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would be invaluable. Such models could provide detailed three-dimensional contour maps highlighting the regions around the atracurium scaffold where modifications would likely lead to increased or decreased activity. This would enable a more targeted and efficient approach to the design of novel neuromuscular blocking agents with improved pharmacological profiles. The development of such models, however, requires a dataset of structurally related compounds with consistently measured biological activities, which is a prerequisite for any successful QSAR study.

Novel Analytical Methodologies for the Chemical Study and Characterization of Atracurium Besylate

Advanced Chromatographic Techniques for Purity Assessment and Isomer Analysis of Atracurium (B1203153) Besylate

Chromatographic techniques are fundamental in the quality control and chemical analysis of atracurium besylate, providing the necessary resolution to separate its structurally similar isomers and related substances.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns for Atracurium Besylate

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing atracurium besylate formulations. nih.govresearchgate.net Reversed-phase HPLC methods have been extensively developed for this purpose. A common approach involves using an octadecylsilane (ODS) C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.govresearchgate.net

To enhance the separation of the stereoisomers, specialized chiral stationary phases (CSPs) have been employed. Research has demonstrated successful chiral separation using columns like Lux Cellulose-3 and Cellulose tri-3,5-dimethylphenycarbamate (CDMPC). researchhub.comlongdom.org One study achieved excellent resolution and a short analysis time of three minutes using a Lux Cellulose-3 column with an acetonitrile and water mobile phase. researchhub.com Another investigation achieved baseline separation of the trans-trans, trans-cis, and cis-cis isomers on a CDMPC column, optimizing parameters such as mobile phase composition (Acetonitrile and Potassium hexafluorophosphate), pH, and temperature. longdom.org

Modern advancements in HPLC technology, such as the use of columns with sub-2 µm particles, have significantly reduced analysis times while maintaining excellent resolution. A method using a 50 mm × 4.6 mm column with 1.8 µm C18 particles was able to separate the main isomers of atracurium besylate in one-third of the time required by the 30-minute United States Pharmacopeia (USP) method, which specifies a longer 250 mm column. nih.gov

Table 1: Comparison of Various HPLC Methods for Atracurium Besylate Analysis

Column TypeColumn DimensionsMobile PhaseFlow RateDetectionAnalysis TimeReference
Octadecylsilane (ODS)Not SpecifiedAcetonitrile / 0.1 M Phosphate Buffer (Gradient)Not SpecifiedNot Specified~ 60 min nih.gov
Lux Cellulose-3 (CSP)Not SpecifiedAcetonitrile: Water (90:10, v/v)0.7 mL/minUV at 280.0 nm~ 3 min researchhub.com
Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC)Not SpecifiedAcetonitrile: KPF6 (0.1 M, pH 3.0-3.5) (50:50)0.5-1.0 mL/minUV at 280 nmNot Specified longdom.org
C18 (1.8 µm particles)50 mm × 4.6 mmPotassium phosphate buffer–acetonitrile–methanol (Gradient)1.0 mL/minUV at 280 nm< 10 min nih.gov
C18150 mm × 4.5 mm, 5 µm0.075 M KH2PO4: Methanol: Acetonitrile (50:30:20, by volume), pH 3.11.0 mL/minUV at 280 nmNot Specified researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chemical Degradants of Atracurium Besylate

Due to its high molecular weight and salt nature, atracurium besylate is non-volatile and therefore not directly amenable to analysis by Gas Chromatography (GC). However, GC-MS is a valuable technique for the detection and quantification of volatile impurities that may be present from the manufacturing process. ijprajournal.com The United States Pharmacopeia (USP) specifies a GC method for controlling the limits of residual solvents, such as toluene, and reactants, like methyl benzenesulfonate (B1194179). uspnf.comgoogle.com For this analysis, a gas chromatograph is typically equipped with a flame-ionization detector and a fused silica (B1680970) analytical column. uspnf.com This application of GC-MS is crucial for ensuring the purity of the final drug substance by controlling potentially toxic volatile components.

Capillary Electrophoresis for Charge-Based Separations of Atracurium Besylate Components

Capillary Electrophoresis (CE) offers an alternative and often faster method for the analysis of ionic species like atracurium besylate. researchgate.net This technique separates components based on their mass-to-charge ratio in an electric field. semanticscholar.org CE has proven effective in resolving the three main geometric isomers of atracurium besylate. nih.govresearchgate.net

A developed CE methodology was able to achieve a complete separation of the cis-cis, cis-trans, and trans-trans isomers in approximately 13 minutes. nih.govresearchgate.net This separation used a 60 mM phosphate buffer at pH 4, containing 20 mM beta-cyclodextrin as a chiral selector and 4 M urea. nih.govresearchgate.net The isomer ratio determined by this method was found to be approximately 59.1% cis-cis, 35.9% cis-trans, and 5.02% trans-trans, which aligns with expected ratios. nih.govresearchgate.net Furthermore, CE has been successfully coupled with advanced detectors, such as electrochemiluminescence detection, for the simultaneous and sensitive analysis of cisatracurium (B1209417) besylate and its degradation products, including laudanosine (B1674548) and quaternary monoacrylate. nih.gov

Table 2: Capillary Electrophoresis Conditions for Atracurium Besylate Isomer Separation

ParameterConditionReference
Buffer60 mM phosphate buffer (pH 4) nih.govresearchgate.net
Additives20 mM beta-cyclodextrin and 4 M urea nih.govresearchgate.net
Voltage/Capillary Length+20 kV / 72 cm nih.govresearchgate.net
DetectionDirect UV at 211 nm nih.govresearchgate.net
Analysis Time~ 13 minutes nih.govresearchgate.net

Hyphenated Mass Spectrometry Techniques for Structural Elucidation of Minor Chemical Components in Atracurium Besylate Samples

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the structural elucidation of unknown or minor components in complex samples.

LC-MS/MS for Degradation Product Identification of Atracurium Besylate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying the degradation products of atracurium besylate. nih.gov This technique combines the separation power of HPLC with the structural analysis capability of tandem mass spectrometry. ijprajournal.com By fragmenting specific ions, MS/MS provides detailed structural information that is crucial for identifying unknown compounds.

LC-MS has been used to confirm that the degradation of atracurium proceeds via Hofmann elimination and ester hydrolysis pathways. nih.gov In stability studies, HPLC-MS/MS was employed to identify several degradation products in compounded cisatracurium solutions. nih.gov Key identified degradants include laudanosine, a monoquaternary acrylate (B77674) of laudanosine, and other impurities designated as EP impurity A, impurities E/F, and impurities N/O. nih.govnih.govresearchgate.net The ability to separate and identify these products is critical for stability-indicating assays. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Atracurium Besylate and its Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula with a high degree of confidence. researchgate.net While standard MS can distinguish between molecules with different nominal masses, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions.

In the context of atracurium besylate analysis, HRMS is used to confirm the identity of the parent molecule, its isomers, and any related substances or degradation products. nih.gov Techniques like Time-of-Flight (TOF) mass spectrometry, often used for HRMS, have been applied to identify impurities in atracurium. researchgate.net By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental formula of a minor or unknown component can be deduced, which is a critical step in its structural elucidation. nih.gov This capability is complementary to the fragmentation data obtained from MS/MS, providing orthogonal information to confirm a proposed structure. nih.gov

Table 3: Calculated Exact Masses of Atracurium and a Key Degradant

CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)
Atracurium (dication)C53H72N2O12928.5089
LaudanosineC21H27NO4357.1940

Spectroscopic Fingerprinting and Chemometric Analysis of Atracurium Besylate Samples

Spectroscopic fingerprinting provides a unique signature of a chemical compound based on the interaction of its molecular bonds with electromagnetic radiation. frontiersin.org For a complex molecule like atracurium besylate, which exists as a mixture of ten distinct stereoisomers, these techniques are invaluable for structural confirmation, purity assessment, and quality control. pfizer.com Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) spectrophotometry, and vibrational spectroscopy (e.g., FTIR and Raman), generate detailed spectral data that serve as a molecular fingerprint.

High-field NMR spectroscopy is a particularly powerful tool for the characterization of atracurium besylate. Research utilizing 750 MHz ¹H NMR has successfully resolved and assigned different chemical shifts for the various isomers present in the mixture, including the cis-cis, cis-trans, and trans-trans configurations. acs.org A full assignment of the ¹H NMR spectrum has been achieved using a combination of one- and two-dimensional NMR methods, providing definitive structural information. acs.org UV spectrophotometry is also routinely employed, often coupled with liquid chromatography, where atracurium besylate exhibits a characteristic absorbance maximum around 280 nm, a wavelength frequently used for its quantification. researchgate.netresearchgate.net

Chemometric analysis involves the use of multivariate statistical techniques to extract meaningful information from large and complex datasets, such as those generated by spectroscopic methods. frontiersin.org When applied to the spectroscopic fingerprints of atracurium besylate, chemometrics can be used to compare samples from different manufacturing batches, assess stability, and identify the presence of impurities or degradation products. By applying algorithms like Principal Component Analysis (PCA) to a collection of spectra, it is possible to identify subtle variations that may not be apparent through simple visual inspection. frontiersin.org This approach allows for a robust and sensitive quality check, ensuring the consistency and integrity of the drug substance. For instance, analyzing the complex ¹H NMR spectra of different atracurium isomer mixtures with chemometric models can provide a powerful method for verifying the correct isomeric ratio and ensuring batch-to-batch reproducibility. acs.orgusp.org

Table 1: Spectroscopic Techniques for the Analysis of Atracurium Besylate

Technique Application Key Parameters / Findings Source
¹H NMR Spectroscopy Isomer identification and structural assignment. 750 MHz frequency allows for the resolution and assignment of chemical shifts for cis-cis, cis-trans, and trans-trans isomers. acs.org acs.org
¹³C NMR Spectroscopy Structural characterization. Provides data on the carbon skeleton of the molecule. nih.gov nih.gov
UV Spectrophotometry Quantification and detection in chromatographic methods. Maximum absorbance (λmax) is typically observed at 280 nm. researchgate.netresearchgate.net researchgate.netresearchgate.net

| Chemometrics | Quality control, batch-to-batch comparison, impurity analysis. | Multivariate analysis of spectroscopic data (e.g., from NMR) can classify samples and identify deviations from a standard profile. frontiersin.orgnarrax.org | frontiersin.orgnarrax.org |

Development of Specialized Chemical Assays for Reaction Monitoring and Kinetics of Atracurium Besylate Degradation

Atracurium besylate is designed to undergo chemodegradation in vivo through two primary pathways: Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature, and ester hydrolysis, which is catalyzed by non-specific esterases. wikipedia.org The monitoring of these degradation reactions is crucial for understanding the compound's stability and predicting its behavior under various conditions. To this end, specialized and stability-indicating analytical assays have been developed to separate and quantify the parent drug from its degradation products, most notably laudanosine. oatext.com

High-Performance Liquid Chromatography (HPLC) is the most widely reported technique for monitoring atracurium besylate degradation. researchgate.net Stability-indicating HPLC methods have been optimized to achieve baseline separation of atracurium from laudanosine and other related substances. A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of a buffered aqueous solution mixed with organic solvents like methanol and acetonitrile. researchgate.net For instance, one validated method uses a mobile phase of 0.075 M potassium dihydrogen phosphate (adjusted to pH 3.1), methanol, and acetonitrile (50:30:20, by volume) with UV detection at 280 nm. researchgate.net Such methods allow for precise quantification and are essential for studying the kinetics of degradation under stress conditions (e.g., varying pH, temperature, and light exposure). researchgate.net

In addition to HPLC, other chemical assays have been developed. Thin-Layer Chromatography (TLC) followed by densitometric measurement offers a simpler, alternative method for separation and quantification. A reported TLC method uses a silica gel plate with a methanol:ethyl acetate (3:7, v/v) developing system, with densitometric scanning at 282 nm. researchgate.net More recently, novel approaches using potentiometric ion-selective electrodes (ISEs) have been designed for real-time tracking of atracurium's hydrolysis. oatext.com This innovative technique allows for the continuous monitoring of the degradation kinetics, offering a rapid and highly accurate tool that resolves many challenges associated with traditional chromatographic methods. oatext.com These specialized assays are fundamental in determining the rate of degradation and the influence of environmental factors, providing critical data for formulation development and stability assessment.

Table 2: Chemical Assays for Monitoring Atracurium Besylate Degradation

Assay Method Key Parameters Application Source
HPLC-UV Column: C18Mobile Phase: Potassium dihydrogen phosphate buffer:methanol:acetonitrileDetection: 280 nm Stability-indicating assay; separation and quantification of atracurium and its primary degradant, laudanosine. Used for kinetic studies. researchgate.net researchgate.net
TLC-Densitometry Stationary Phase: Silica gelDeveloping System: Methanol:Ethyl acetate (3:7, v/v)Detection: 282 nm Alternative method for the determination of atracurium in the presence of laudanosine. researchgate.net researchgate.net

| Ion-Selective Electrode (ISE) | Potentiometric sensor. | Real-time monitoring of chemical and biological hydrolysis; rapid tracking of degradation kinetics. oatext.com | oatext.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Atracurium besylate and its isomers in pharmaceutical formulations?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (210–280 nm) and a C18 column. The USP monograph specifies a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to resolve the three principal isomers: trans-trans, trans-cis, and cis-cis. System suitability requires ≤10% variability in retention times for replicate injections . Quantification involves comparing peak areas of test solutions to reference standards, ensuring ≤0.5% toluene impurities and ≥97.0% purity .

Q. How does the stereochemistry (1R,2S,1'S,2'R) of Atracurium besylate influence its neuromuscular blocking activity?

  • Methodological Answer : The stereochemistry determines binding affinity to nicotinic acetylcholine receptors. The cis-cis isomer exhibits 3–5× greater potency than trans-trans due to optimal spatial alignment with receptor subsites. Experimental validation involves comparative ED₅₀ studies in animal models (e.g., cats) using isolated nerve-muscle preparations to measure twitch depression .

Q. What factors affect the stability of Atracurium besylate solutions during in vitro pharmacological studies?

  • Methodological Answer : Stability is pH- and temperature-dependent. Avoid alkaline solutions (e.g., barbiturates) to prevent precipitation of free acid . Refrigerate (2–8°C) to limit degradation (6% annual potency loss). At 25°C, degradation accelerates (5% monthly), forming laudanosine and acrylate derivatives. Use 0.9% NaCl or 5% dextrose as diluents; avoid lactated Ringer’s due to rapid hydrolysis .
Storage Condition Potency Loss Rate Key Degradants
2–8°C (refrigerated)6% per yearLaudanosine
25°C (room temp)5% per monthAcrylate derivatives

Advanced Research Questions

Q. How can researchers resolve discrepancies in histamine release data between in vitro assays and clinical observations for Atracurium besylate?

  • Methodological Answer : Use fluorometric assays with controlled histamine spiking (0–50 ng/mL) to calibrate baseline fluorescence interference from Atracurium. Subtract background fluorescence at 0 ng/mL histamine to isolate true release values. Clinical studies should monitor cutaneous flushing (29.2% incidence at ≥0.6 mg/kg doses) and correlate with plasma histamine levels via HPLC .

Q. What experimental protocols are recommended for studying pharmacokinetic/pharmacodynamic (PK/PD) relationships of Atracurium besylate in animal models?

  • Methodological Answer : In cats, administer IV boluses (0.0375 mg/kg) until 45–55% T1 twitch depression is achieved. Initiate continuous infusion adjusted to maintain T1 depression for 60 minutes. Monitor recovery time (T4 ratio 50%→75%) post-infusion. Use radiometric assays to quantify plasma concentrations and model clearance rates .

Q. What strategies optimize chromatographic separation of Atracurium besylate from its degradation products during stability testing?

  • Methodological Answer : Employ gradient elution (5–95% acetonitrile in 0.1% trifluoroacetic acid) with a C8 column to resolve early-eluting laudanosine (tR ≈ 4.5 min) and late-eluting acrylate derivatives (tR ≈ 18 min). Validate method specificity via forced degradation (heat, pH 9.0) and spiking studies .

Contradiction Analysis & Experimental Design

Q. Why do studies report variable recovery times for Atracurium besylate after discontinuation of infusion?

  • Methodological Answer : Recovery variability (15–108 minutes) arises from differences in ester hydrolysis rates (Hofmann elimination) and organ-independent clearance. Design studies with controlled pH (7.4) and temperature (37°C) to standardize degradation kinetics. Account for covariates like magnesium sulfate coadministration, which prolongs recovery by 20–30% .

Q. How does the presence of benzyl alcohol in multi-dose vials impact neonatal toxicity studies?

  • Methodological Answer : Benzyl alcohol in multi-dose vials (100 mg/10 mL) is contraindicated in neonates due to fatal "gasping syndrome." Use single-dose vials (50 mg/5 mL) for neonatal research. Validate absence of benzyl alcohol via GC-MS and monitor plasma levels of its metabolite, hippuric acid, in pharmacokinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.